molecular formula C6H12N2O2 B6268915 (3S,5S)-5-methylmorpholine-3-carboxamide CAS No. 1932628-30-2

(3S,5S)-5-methylmorpholine-3-carboxamide

Cat. No. B6268915
CAS RN: 1932628-30-2
M. Wt: 144.2
InChI Key:
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Description

(3S,5S)-5-methylmorpholine-3-carboxamide, also known as (3S,5S)-5-MMC, is a synthetic compound belonging to the morpholine family. It is a chiral compound and has been used in various research studies due to its unique properties and structure.

Scientific Research Applications

Antifungal Antibiotic Activity

Cycloheximide exhibits antifungal antibiotic activity . It is produced by the bacterium Streptomyces griseus and can inhibit protein synthesis in eukaryotic cells . This property makes it valuable for studying fungal infections and developing antifungal treatments.

Protein Synthesis Inhibition

The compound is used to study the mechanism of protein synthesis inhibition in eukaryotic cells. By interacting directly with the translocase enzyme, it interferes with the translocation step during protein synthesis .

Neuroprotective Activities

Cycloheximide has been shown to have neuroprotective activities . It can be used in research focused on neurodegenerative diseases and the development of potential therapeutic agents .

Anticoronaviral Activities

The compound also displays anticoronaviral activities . It can be a tool for understanding the replication mechanism of coronaviruses and for screening compounds with potential efficacy against COVID-19 .

Metabolic Studies

In biomedical research, cycloheximide can induce glycogenolysis, gluconeogenesis, and ureogenesis . These processes are crucial for understanding metabolic diseases and developing metabolic disorder treatments .

Ferroptosis Inhibition

Cycloheximide shows inhibitory activity against ferroptosis , a type of programmed cell death. This application is significant in cancer research, where controlling cell death pathways is crucial .

Fungal Isolation in Laboratory Media

It is used in laboratory media as a selective agent to permit the isolation of pathogenic and non-pathogenic fungi from various specimens, aiding in microbiological research .

Plant Biology Research

In plant biology research, cycloheximide can induce ethylene production to promote plant growth. This application is important for studies on plant development and agriculture .

Mechanism of Action

Target of Action

The primary target of (3S,5S)-5-methylmorpholine-3-carboxamide is the calcitonin gene-related peptide (CGRP) receptor . CGRP receptors are implicated in various physiological processes, including vasodilation and pain transmission . They are particularly relevant in the context of migraine pathophysiology .

Mode of Action

(3S,5S)-5-methylmorpholine-3-carboxamide acts as an antagonist of the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, a molecule that has been implicated in the pathophysiology of migraines . This antagonistic action helps to prevent migraine headaches .

Biochemical Pathways

It is known that cgrp plays a crucial role in several biochemical pathways, particularly those involved in pain transmission and vasodilation . By antagonizing the CGRP receptor, (3S,5S)-5-methylmorpholine-3-carboxamide may affect these pathways, potentially leading to a reduction in migraine symptoms .

Pharmacokinetics

Similar compounds, such as atogepant, another cgrp receptor antagonist, are known to be rapidly absorbed and exhibit dose-proportional pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more comprehensive understanding.

Result of Action

The primary result of the action of (3S,5S)-5-methylmorpholine-3-carboxamide is the prevention of migraine headaches . By antagonizing the CGRP receptor, it helps to prevent the vasodilation and pain transmission that are characteristic of migraines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5S)-5-methylmorpholine-3-carboxamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1,3-oxazolidine-2-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Acetic acid", "Morpholine" ], "Reaction": [ "Step 1: 5-methyl-1,3-oxazolidine-2-one is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form (3S,5S)-5-methylmorpholine-3-carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with morpholine in the presence of a base such as triethylamine to form the desired product, (3S,5S)-5-methylmorpholine-3-carboxamide.", "Step 4: The product is purified by recrystallization from a suitable solvent such as methanol or acetic acid." ] }

CAS RN

1932628-30-2

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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